3-Cyclohexylpropanal
Overview
Description
Synthesis Analysis
- Synthesis of 3-Cyclohexylpropanal : The specifics of synthesizing 3-Cyclohexylpropanal are not directly detailed in the papers found. However, general methods for synthesizing similar cyclohexane derivatives can be inferred from related research. Typically, such syntheses involve reactions like hydrogenation, oxidation, or functional group modifications of cyclohexane or its derivatives (Bower, Patman, & Krische, 2008).
Molecular Structure Analysis
- Crystal and Molecular Structure : The molecular structure of compounds related to 3-Cyclohexylpropanal, such as cyclohexane derivatives, often features chair or half-chair conformations, with variations in bond angles and lengths influenced by substituents (Kutulya et al., 2008).
Chemical Reactions and Properties
- Reactivity and Chemical Properties : 3-Cyclohexylpropanal's reactivity can be speculated based on similar compounds, such as cyclohexene derivatives. These compounds typically participate in reactions like cycloadditions, hydrogenation, and oxidation. For instance, 1,3-cyclohexadiene, a structurally related compound, is known to undergo C-C coupling via transfer hydrogenation (Bower, Patman, & Krische, 2008).
Physical Properties Analysis
- Optical and Physical Properties : The physical properties of compounds similar to 3-Cyclohexylpropanal, such as derivatives of cyclohexane, include varying optical constants like refractive index and extinction coefficient. These properties are crucial in determining the electronic transitions and band gaps, which are fundamental for applications in materials science (Yakuphanoglu, Şekerci, & Ozturk, 2004).
Scientific Research Applications
Polymerization Applications
3-Cyclohexylpropanal and its derivatives have been studied for their potential in polymerization processes. Masetti et al. (1969) investigated the polymerization of 1,2-epoxy-ethylcyclohexane and 1,2-epoxy-3-cyclohexylpropane, finding that both monomers could produce low molecular weight polymers with cationic initiators and high molecular weight, partially crystalline polymers with stereospecific initiators (Masetti, Andruzzi, Cerrai, & Giusti, 1969).
Synthesis of Complex Molecules
Daniewski and Kiegiel (1989) achieved the synthesis of 3-[(1R,2S,5R and 5S)-5-Methoxymethoxy-2-methyl-1,2-epoxycyclohexyl]propanal, a compound useful for the total biomimetic synthesis of (−)-Progesterone, illustrating the role of cyclohexylpropanals in complex organic syntheses (Daniewski & Kiegiel, 1989).
Metal Complex Formation
Research by Xie et al. (2007) on cis-Dichlorido(N-cyclohexylpropane-1,3-diamine-κ2N,N′)platinum(II) demonstrated the formation of monomeric complexes with unique structural properties, indicating potential applications in materials science and coordination chemistry (Xie, Chen, Liu, Hou, & Ye, 2007).
Photoluminescence and Forensic Applications
Srinivas et al. (2017) explored azomethine-zinc(II) complexes of bis(salicylidene)cyclohexyl-1,2-diamino organic ligands. They demonstrated that these complexes emit blue light and have potential forensic applications in latent fingerprint detection (Srinivas, Vijayakumar, Mahadevan, Nagabhushana, & Naik, 2017).
properties
IUPAC Name |
3-cyclohexylpropanal | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O/c10-8-4-7-9-5-2-1-3-6-9/h8-9H,1-7H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RKFNAZGRJVNWEW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20195886 | |
Record name | Cyclohexanepropionaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Cyclohexylpropanal | |
CAS RN |
4361-28-8 | |
Record name | Cyclohexanepropanal | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=4361-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclohexanepropionaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004361288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cyclohexanepropionaldehyde | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=20772 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Cyclohexanepropionaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20195886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyclohexanepropionaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.225 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | Cyclohexanepropionaldehyde | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DHT5VZP5ZF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.